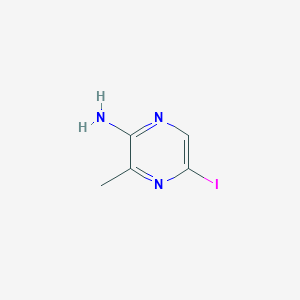

5-Iodo-3-methylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNYEMVIVGBSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532789 | |

| Record name | 5-Iodo-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91416-90-9 | |

| Record name | 5-Iodo-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-3-methylpyrazin-2-amine (CAS: 91416-90-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-3-methylpyrazin-2-amine, a key heterocyclic intermediate in medicinal chemistry. The document details its physicochemical properties, spectroscopic profile, a plausible synthesis route with experimental protocols, and its potential applications in drug discovery based on the known bioactivity of the aminopyrazine scaffold.

Core Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 91416-90-9 | [1] |

| Molecular Formula | C₅H₆IN₃ | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| Melting Point | 95-96 °C | ChemicalBook |

| Boiling Point | 324.9 ± 42.0 °C (Predicted) | ChemicalBook |

| Density | 2.017 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Solid (Form may vary) | N/A |

Synthesis and Mechanism

Proposed Synthesis Workflow

Caption: Plausible two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methylpyrazin-2-amine (Precursor) from 5-Methyl-2-pyrazinecarboxylic Acid [2]

This protocol is adapted from industrial preparation methods for the precursor compound. The reaction proceeds via a Curtius rearrangement.

-

Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 5-methyl-2-pyrazinecarboxylic acid in dry toluene.

-

Addition of Reagents: Add triethylamine and tert-butanol to the solution. Heat the mixture to 85-90 °C.

-

Curtius Rearrangement: Slowly add diphenylphosphoryl azide (DPPA). Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). This forms the N-Boc protected intermediate, N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine.

-

Work-up: Cool the reaction mixture and wash with sodium bicarbonate solution and brine. The organic phase is concentrated to yield the Boc-protected amine.

-

Deprotection: Dissolve the N-Boc intermediate in dichloromethane and bubble hydrogen chloride gas through the solution at room temperature for 3 hours.

-

Isolation: Add water and separate the aqueous phase. Neutralize the aqueous phase with a base (e.g., 30% NaOH solution) to pH 9. Extract the product with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like n-heptane to yield 5-methylpyrazin-2-amine.

Step 2: Iodination of 5-Methylpyrazin-2-amine

This protocol is a generalized procedure for the electrophilic iodination of an activated aminopyrazine ring system using N-Iodosuccinimide (NIS).[3][4][5] The amino group strongly activates the pyrazine ring towards electrophilic substitution, directing the iodine to the C-5 position.

-

Reaction Setup: Dissolve 5-methylpyrazin-2-amine in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Addition of Reagents: Add N-Iodosuccinimide (1.0 to 1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), to activate the NIS.[4] The reaction may proceed at room temperature. Note: Iodination of 2-aminopyrazine can yield poor results, so careful optimization of solvent, temperature, and catalyst may be required.[3]

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. The expected data based on its structure are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Proton (H-6): A singlet expected around δ 7.5-8.5 ppm. Amine Protons (-NH₂): A broad singlet typically in the range of δ 4.5-6.0 ppm, which can exchange with D₂O.[6] Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.6 ppm.[7] |

| ¹³C NMR | Iodo-substituted Carbon (C-5): Expected to be significantly shielded by the iodine atom, appearing at a lower chemical shift than other aromatic carbons, possibly in the δ 90-110 ppm range. Amine-bearing Carbon (C-2): Expected to be deshielded, likely in the δ 150-160 ppm range.[8] Other Ring Carbons (C-3, C-6): Aromatic signals expected in the δ 120-150 ppm range.[8][9] Methyl Carbon (-CH₃): An upfield signal expected around δ 15-25 ppm.[8] |

| IR Spectroscopy | N-H Stretching: Two distinct bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.[6] N-H Bending (Scissoring): A strong absorption band around 1580-1650 cm⁻¹.[6] C-N Stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ region.[6] C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 235, corresponding to the molecular weight. As it contains an odd number of nitrogen atoms, the molecular weight is odd.[10] Key Fragments: Loss of iodine (M - 127) leading to a fragment at m/z = 108. Loss of HCN (from the pyrazine ring) is also a common fragmentation pathway for such heterocycles. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block for synthesizing more complex, biologically active molecules. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the C-5 position.

Potential Therapeutic Applications Based on the Aminopyrazine Scaffold

The aminopyrazine core is a well-established pharmacophore found in numerous therapeutic agents. The introduction of substituents via the iodo-handle on this scaffold allows for the exploration of a wide chemical space to develop novel drugs.

Caption: Role of the core scaffold in developing diverse therapeutic agents.

-

Anticancer Activity: Many pyrazine derivatives exhibit potent anticancer properties. For example, certain imidazo[1,2-a]pyrazine derivatives have shown significant activity against various cancer cell lines, including Hep-2, HepG2, and MCF-7.[11] The ability to modify the 5-position of the pyrazine ring is crucial for tuning activity and selectivity.

-

Antimicrobial Agents: The pyrazine nucleus is a component of the first-line anti-tuberculosis drug, pyrazinamide.[12] Novel pyrazine derivatives continue to be explored for their activity against various bacterial and fungal pathogens.

-

Kinase Inhibitors: The pyrazine scaffold is present in several kinase inhibitors used in oncology. Imidazo[1,2-a]pyrazines have been investigated as inhibitors of key kinases like IGF-IR, PI3K, and Aurora kinase.[11]

-

Anti-inflammatory Activity: Aminophthalazine and aminopyridazine analogs, which share structural similarities with aminopyrazines, have been identified as potent inhibitors of PGE2 production, indicating potential as anti-inflammatory agents.[13][14]

Safety and Handling

Based on related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Hazard statements for the parent compound, 5-methylpyrazin-2-amine, include warnings for skin and eye irritation, and potential harm if swallowed or inhaled.[15]

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its well-defined physicochemical properties and reactive iodo-substituent make it an important intermediate for the synthesis of diverse compound libraries. Leveraging established spectroscopic techniques for characterization and strategic synthetic modifications, researchers can effectively utilize this compound to explore and develop novel therapeutic agents across multiple disease areas, particularly in oncology and infectious diseases.

References

- 1. 2-AMINO-5-IODO-3-METHYLPYRAZINE | 91416-90-9 [amp.chemicalbook.com]

- 2. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-Methylpyrazin-2-amine | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Iodo-3-methylpyrazin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Iodo-3-methylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazine scaffold is a key feature in numerous biologically active molecules, and the introduction of a methyl group and an iodine atom offers opportunities for further functionalization and modulation of its properties.[1][2] This document summarizes key data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to distinguish between experimentally determined values and those generated through computational prediction, as the latter provides an estimation that awaits experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₆IN₃ | - | [3] |

| Molecular Weight | 235.03 g/mol | - | [3] |

| Melting Point | 95-96 °C | Experimental | [3] |

| Boiling Point | 324.9 ± 42.0 °C | Predicted | [3] |

| Density | 2.017 ± 0.06 g/cm³ | Predicted | [3] |

| pKa (acid dissociation constant) | 2.16 ± 0.10 | Predicted | [3] |

| Appearance | Light yellow to yellow solid | Experimental | [3] |

| Storage Temperature | 2-8°C | - | [3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound (Proposed Method)

Reaction Scheme:

Materials:

-

3-methylpyrazin-2-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (catalytic amount, optional)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylpyrazin-2-amine (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagent: Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. For less reactive substrates, a catalytic amount of trifluoroacetic acid can be added to activate the NIS.[8]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

The following are standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

1. Melting Point Determination:

The melting point is determined using the capillary method with a melting point apparatus.[9][10][11]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[12]

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (95-96 °C) and then increased slowly at a rate of 1-2 °C per minute.[12]

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[10] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[11]

2. Boiling Point Determination (for high-boiling solids):

Given the high predicted boiling point, distillation at atmospheric pressure may not be suitable. A common method for high-boiling point substances is determination under reduced pressure or using micro-scale techniques. The capillary method is a viable option.[4][13]

-

Setup: A small amount of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

-

Procedure: As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the capillary equalizes with the external pressure.[4]

3. Solubility Determination:

Solubility is assessed by observing the dissolution of the solute in a given solvent at a specific temperature.[14][15][16]

-

Procedure: In a series of labeled test tubes, a small, measured amount (e.g., 10 mg) of this compound is added.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH) is added incrementally with vigorous shaking.[14]

-

Observation: The compound's solubility is qualitatively described as soluble, partially soluble, or insoluble based on visual inspection. For quantitative measurement, the maximum mass of solute that dissolves in a given volume of solvent is determined. The influence of the amino group suggests potential solubility in acidic solutions.[2]

4. pKa Determination:

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.[6]

-

Potentiometric Titration: A solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl), as the amine group will be protonated. A pH meter is used to monitor the pH of the solution as the titrant is added. The pKa is determined from the midpoint of the titration curve where half of the amine has been neutralized.

-

UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorbance spectra of the protonated and neutral forms of the molecule. The absorbance of a solution of the compound is measured at various pH values. The pKa can then be calculated from the change in absorbance as a function of pH.

5. LogP (Octanol-Water Partition Coefficient) Determination:

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by HPLC.[17][18]

-

Shake-Flask Method:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

The layers are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[18]

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. ijssst.info [ijssst.info]

- 9. 2-Amino-5-iodopyridine [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gctlc.org [gctlc.org]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Iodo-3-methylpyrazin-2-amine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-3-methylpyrazin-2-amine, a halogenated derivative of a pyrazine compound. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A proposed synthetic pathway is outlined, based on established chemical transformations of related heterocyclic amines. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry and drug discovery, providing essential data and a logical framework for the synthesis and further investigation of this compound.

Molecular Structure and IUPAC Name

The molecular structure of this compound is characterized by a pyrazine ring substituted with an iodo group at position 5, a methyl group at position 3, and an amine group at position 2.

IUPAC Name: this compound

The structure is confirmed by its canonical SMILES representation: CC1=NC(=C(N=C1)I)N.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃ | ChemicalBook[1] |

| Molecular Weight | 235.03 g/mol | ChemicalBook[1] |

| Appearance | Light yellow to yellow solid | - |

| Melting Point | 95-96 °C | - |

| Boiling Point (Predicted) | 324.9 ± 42.0 °C | - |

| Density (Predicted) | 2.017 ± 0.06 g/cm³ | - |

| Storage Temperature | 2-8 °C | - |

Synthesis

Proposed Synthetic Workflow

The logical workflow for the proposed synthesis is illustrated in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyrazine (Precursor)

This protocol is adapted from the synthesis of 2-amino-3-methylpyrazine[2].

-

Materials: 2-chloro-3-methylpyrazine, 25% aqueous ammonia, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

A mixture of 2-chloro-3-methylpyrazine (1 equivalent) and 25% aqueous ammonia is placed in a sealed pressure vessel.

-

The vessel is heated to 160 °C and the reaction is maintained for 24 hours with stirring.

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2-amino-5-methylpyrazine.

-

Step 2: Iodination of 2-Amino-5-methylpyrazine

This proposed protocol is based on the iodination of 2-aminopyridine[3].

-

Materials: 2-amino-5-methylpyrazine, water, iodine, hydrogen peroxide (30%).

-

Procedure:

-

Dissolve 2-amino-5-methylpyrazine (1 equivalent) in water.

-

Heat the solution to 80 °C and add iodine (1.5 equivalents) portion-wise with stirring.

-

After the addition of iodine is complete, maintain the temperature at 80-90 °C for 1 hour.

-

Slowly add hydrogen peroxide (30% solution) dropwise to the reaction mixture.

-

Continue heating for an additional 2-3 hours.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the filter cake with cold water and dry to obtain this compound.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors and antimicrobial agents[1][4]. The introduction of a halogen atom, such as iodine, can significantly modulate the biological properties of a molecule. Therefore, this compound represents a compound of interest for screening in various biological assays to determine its potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known information regarding this compound, including its molecular structure, IUPAC name, and key physicochemical properties. A logical, albeit currently unvalidated, synthetic route has been proposed to facilitate its preparation for further research. The absence of data on its biological activity highlights an opportunity for future investigation into the potential pharmacological applications of this and related halogenated pyrazine compounds. This document serves as a starting point for researchers interested in exploring the chemical and biological landscape of this molecule.

References

- 1. 2-AMINO-5-IODO-3-METHYLPYRAZINE | 91416-90-9 [amp.chemicalbook.com]

- 2. 2-Amino-3-methylpyrazine | 19838-08-5 [chemicalbook.com]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 5-Iodo-3-methylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Iodo-3-methylpyrazin-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related pyrazine derivatives.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of an iodine atom, a methyl group, and an amine group on the pyrazine ring suggests a unique electronic and steric profile, making it a valuable synthon for the development of novel therapeutic agents. Accurate spectral analysis is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of aminopyrazines, methylpyrazines, and iodo-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 | Singlet | Pyrazine ring C-H |

| ~ 5.0 - 6.0 | Broad Singlet | -NH₂ |

| ~ 2.4 | Singlet | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-NH₂ |

| ~ 150 | C-CH₃ |

| ~ 140 | C-H |

| ~ 90 | C-I |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1650 - 1600 | Strong | N-H bend (scissoring) |

| 1580 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1380 - 1360 | Medium | CH₃ bend |

| 1250 - 1000 | Medium | C-N stretch |

| ~ 850 | Strong | C-H out-of-plane bend |

| Below 600 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular Ion) |

| 220 | [M - CH₃]⁺ |

| 108 | [M - I]⁺ |

| 81 | [M - I - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable ionization techniques. EI is useful for observing fragmentation patterns, while ESI is a softer ionization method that is more likely to show the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The characteristic isotopic pattern of iodine (a single stable isotope at 127 amu) will be a key feature in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While the presented data are predictive, they are based on sound spectroscopic principles and data from analogous structures. These predictions, coupled with the detailed experimental protocols, offer a robust framework for researchers to confidently identify and characterize this important heterocyclic compound. It is recommended that experimental data, once acquired, be compared with the predictions outlined in this guide to confirm the structure and purity of the synthesized material.

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-3-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Iodo-3-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data. All quantitative information is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated heterocyclic amine of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active molecules, and the introduction of an iodine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions. This makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide outlines a common synthetic route and the essential analytical techniques for the unequivocal identification and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of the parent amine, 3-methylpyrazin-2-amine. This electrophilic aromatic substitution reaction requires an iodinating agent and is often carried out in the presence of a suitable solvent.

Proposed Synthetic Pathway

The most direct route involves the reaction of 3-methylpyrazin-2-amine with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The use of NIS is often preferred due to its milder reaction conditions and easier handling.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

Materials:

-

3-methylpyrazin-2-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH3CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-methylpyrazin-2-amine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Caption: Workflow for the characterization of the target compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆IN₃ | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point (Predicted) | 324.9 ± 42.0 °C | [1] |

| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.16 ± 0.10 | [1] |

| CAS Number | 91416-90-9 | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | Pyrazine C-H |

| ~5.0 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The broad singlet for the amine protons is exchangeable with D₂O.

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-NH₂ |

| ~150 | C-CH₃ |

| ~140 | C-H |

| ~100 | C-I |

| ~20 | -CH₃ |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular Ion) |

| 236 | [M+H]⁺ (Protonated Molecular Ion) |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (asymmetric) |

| 3300 - 3200 | Medium | N-H stretch (symmetric) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| 1650 - 1580 | Strong | N-H bend (scissoring) |

| ~1550 | Strong | C=N stretch (aromatic) |

| ~1200 | Medium | C-N stretch |

| Below 800 | Strong | C-I stretch |

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via direct iodination of 3-methylpyrazin-2-amine. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a valuable resource for researchers to confirm the identity and purity of the synthesized compound. The methodologies and data presented herein are intended to support the efforts of scientists in the fields of organic synthesis and drug development by providing a solid foundation for the utilization of this important chemical intermediate.

References

5-Iodo-3-methylpyrazin-2-amine solubility and stability data

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Iodo-3-methylpyrazin-2-amine is limited. This guide provides a framework based on established methodologies for active pharmaceutical ingredients (APIs) and includes illustrative data for structurally related compounds to serve as a practical reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties (Illustrative)

Table 1: Illustrative Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | < 0.1 | Thermodynamic |

| Phosphate Buffered Saline (PBS) | 25 | < 0.1 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Kinetic |

| Ethanol | 25 | 5 - 10 | Kinetic |

| Methanol | 25 | 10 - 20 | Kinetic |

Table 2: Illustrative Stability Data for this compound (Solid State)

| Condition | Duration | Assay (%) | Appearance | Degradation Products (%) |

| 25°C / 60% RH (Long-term) | 12 months | 99.5 | No change | < 0.2 |

| 40°C / 75% RH (Accelerated) | 6 months | 98.8 | Slight discoloration | < 0.5 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 97.2 | Noticeable discoloration | < 1.0 |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound like this compound are crucial for accurate assessment.

Solubility Determination Protocols

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Materials: this compound (solid), chosen solvent (e.g., water, PBS), vials, orbital shaker, temperature-controlled incubator, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[1][2][3]

-

2. Kinetic Solubility Assay (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[4]

-

Materials: this compound (dissolved in DMSO), aqueous buffer (e.g., PBS), 96-well plates, liquid handling robotics, plate reader (nephelometry or UV-Vis).[1][3][5]

-

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Use a liquid handler to dispense the DMSO stock solution into a 96-well plate containing the aqueous buffer at various concentrations.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometric plate reader or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.[3][4][5]

-

Stability Testing Protocols

Stability studies are essential to understand how the quality of an API varies over time under the influence of environmental factors.[6][7][8]

1. Long-Term and Accelerated Stability Study

-

Materials: this compound (solid), stability chambers with controlled temperature and humidity, suitable sample containers (e.g., amber glass vials), HPLC-UV for purity and degradation product analysis.

-

Procedure:

-

Package the solid API in the chosen containers.

-

Place the samples in stability chambers under the following conditions:

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[7][8]

-

Analyze the samples for appearance, assay (potency), and the presence of degradation products using a stability-indicating HPLC method.

-

2. Photostability Study (ICH Q1B)

This study assesses the effect of light on the stability of the compound.

-

Materials: this compound (solid), photostability chamber, transparent and opaque sample containers.

-

Procedure:

-

Place the solid compound in both transparent and opaque (control) containers.

-

Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

-

After exposure, analyze the samples for any changes in appearance, assay, and degradation products, comparing the light-exposed samples to the dark controls.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Caption: Workflow for API stability and photostability testing.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pharmatutor.org [pharmatutor.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. rheolution.com [rheolution.com]

- 6. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 7. rwandafda.gov.rw [rwandafda.gov.rw]

- 8. qlaboratories.com [qlaboratories.com]

- 9. m.youtube.com [m.youtube.com]

Unveiling 5-Iodo-3-methylpyrazin-2-amine: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. 5-Iodo-3-methylpyrazin-2-amine, in particular, presents a unique combination of functional groups that suggest its utility as a building block in organic synthesis. The electron-donating amino group and the electron-withdrawing iodine atom create a distinct electronic profile, influencing its reactivity and potential interactions with biological targets.

Physicochemical Properties

While specific experimental data for this compound is sparse, its properties can be estimated based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃ | - |

| Molecular Weight | 235.03 g/mol | Calculated |

| CAS Number | 91416-90-9 | ChemicalBook[1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

Putative Synthesis

A direct, documented synthesis protocol for this compound is not prominently described in the literature. However, a plausible synthetic route can be designed based on the known chemistry of pyrazines. The synthesis would likely start from the commercially available 2-amino-3-methylpyrazine.

Experimental Protocol: Iodination of 2-Amino-3-methylpyrazine

This proposed method is based on electrophilic iodination of an activated aromatic ring. The amino group in 2-amino-3-methylpyrazine activates the ring towards electrophilic substitution.

Materials:

-

2-Amino-3-methylpyrazine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve 2-amino-3-methylpyrazine (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable intermediate in drug discovery programs.

Versatile Chemical Handle

The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.

Potential Cross-Coupling Reactions:

References

Theoretical and Computational Studies of 5-Iodo-3-methylpyrazin-2-amine: A Methodological Whitepaper for Researchers

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Iodo-3-methylpyrazin-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthesis, spectroscopic characterization, and in-depth computational analysis of the title compound. While specific experimental and computational data for this compound are not extensively available in current literature, this guide establishes a robust framework for such investigations. It leverages data from structurally related pyrazine derivatives to propose detailed experimental protocols and to illustrate the expected outcomes of computational analyses. All quantitative data herein is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz (DOT language). This document is intended to serve as a foundational guide for initiating and conducting comprehensive research on this compound.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, and an amine group to the pyrazine scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and potential for biological interactions. This compound (C₅H₆IN₃) is a small molecule with potential for further functionalization and exploration as a scaffold in drug discovery.

This whitepaper details a proposed comprehensive theoretical and computational investigation of this compound. The core of this guide is to provide researchers with a structured approach to:

-

Synthesize and purify the compound.

-

Characterize its molecular structure using various spectroscopic techniques.

-

Perform in-depth computational analysis to understand its electronic structure, vibrational properties, and reactivity.

Due to the limited availability of specific published data for this compound, this document presents generalized protocols and illustrative data based on studies of similar halogenated and aminated pyrazine compounds.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 91416-90-9 | [5] |

| Molecular Formula | C₅H₆IN₃ | [5] |

| Molecular Weight | 235.03 g/mol | [5] |

| Melting Point | 95-96 °C | [5] |

| Appearance | White to light yellow powder | [6] |

| Solubility | Soluble in common organic solvents like DMSO and chloroform. | Inferred from related compounds |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for the synthesis of related aminopyrazines. A common precursor is 2-amino-3-methylpyrazine.

Protocol:

-

Starting Material: 2-Amino-3-methylpyrazine.

-

Iodination: Dissolve 2-amino-3-methylpyrazine in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at room temperature.

-

The reaction mixture is stirred for a specified period (typically 2-24 hours) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: FT-IR spectra would be recorded using KBr pellets or as a thin film on a NaCl plate in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular formula of the compound.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular properties of this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.[3][4]

Computational Methodology

All calculations would be performed using a quantum chemistry software package such as Gaussian. The B3LYP functional with the 6-311++G(d,p) basis set for all atoms except iodine, for which a larger basis set like LANL2DZ with effective core potential would be employed, is a common choice for such systems.[3]

Geometric Parameters

The geometry of this compound would be fully optimized in the gas phase. The optimized structure would provide key information on bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 123.5 |

| C2-N3 | 1.33 | C2-N3-C4 | 116.0 |

| N3-C4 | 1.35 | N3-C4-C5 | 122.1 |

| C4-C5 | 1.42 | C4-C5-C6 | 118.9 |

| C5-C6 | 1.38 | C5-C6-N1 | 120.5 |

| C6-N1 | 1.34 | C6-N1-C2 | 119.0 |

| C5-I | 2.09 | C4-C5-I | 119.5 |

| C3-C(CH₃) | 1.51 | C4-C3-C(CH₃) | 121.0 |

| C2-N(NH₂) | 1.37 | N1-C2-N(NH₂) | 117.5 |

| Note: These values are illustrative and based on typical bond lengths and angles for similar pyrazine derivatives. Actual values would be obtained from DFT calculations. |

Vibrational Analysis

Frequency calculations on the optimized geometry would be performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch (asymmetric) | 3450 | Amine group |

| N-H stretch (symmetric) | 3350 | Amine group |

| C-H stretch (aromatic) | 3050 | Pyrazine ring |

| C-H stretch (methyl) | 2980 | Methyl group |

| C=N stretch | 1620 | Pyrazine ring |

| C=C stretch | 1580 | Pyrazine ring |

| N-H bend | 1500 | Amine group |

| C-I stretch | 550 | Carbon-Iodine bond |

| Note: These values are illustrative and based on typical vibrational frequencies for substituted pyrazines. Actual values would be obtained from DFT calculations and may be scaled to better match experimental data. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[7][8] This analysis can help in understanding the stability of the molecule and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecule.

NMR Chemical Shift Calculation

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values, when compared with experimental data, can aid in the definitive assignment of NMR signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (pyrazine ring) | 8.1 |

| NH₂ | 5.5 |

| CH₃ | 2.4 |

| ¹³C NMR | |

| C2 | 155.0 |

| C3 | 148.0 |

| C5 | 95.0 |

| C6 | 140.0 |

| CH₃ | 21.0 |

| Note: These values are illustrative and based on typical chemical shifts for substituted pyrazines. |

Potential Biological Significance and Signaling Pathways

While there is no specific information on the biological activity of this compound, pyrazine derivatives are known to interact with various biological targets.[1][2] They have been investigated as inhibitors of kinases, which are key enzymes in many signaling pathways implicated in cancer.

Further research could involve screening this compound against a panel of kinases or other biologically relevant targets to identify potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational study of this compound. Although specific experimental data for this molecule is limited, the methodologies and illustrative data presented here offer a solid foundation for future research. The proposed synthesis, spectroscopic characterization, and in-depth computational analyses will enable a thorough understanding of its molecular structure, properties, and potential for biological activity. This document is intended to be a valuable resource for researchers embarking on the investigation of this and other related pyrazine derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-AMINO-5-IODO-3-METHYLPYRAZINE | 91416-90-9 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 8. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of Novel 5-Iodo-3-methylpyrazin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide explores the potential applications of novel 5-Iodo-3-methylpyrazin-2-amine derivatives, a class of compounds with significant promise in drug discovery. While direct research on this specific scaffold is emerging, this document extrapolates potential applications based on the well-established biological activities of structurally similar pyrazine and aminopyridine compounds. This guide covers plausible synthetic routes, potential biological targets with associated signaling pathways, and hypothetical quantitative data to provide a framework for future research and development.

Introduction to Pyrazine Derivatives in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its aromatic and heterocyclic nature, with two nitrogen atoms, allows for diverse substitutions, leading to a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The introduction of a halogen, such as iodine, and a methyl group to the aminopyrazine core can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and target-binding affinity.[3]

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from commercially available 2-amino-3-methylpyrazine. The key transformation is the regioselective iodination of the pyrazine ring. Several methods for the halogenation of aminopyridines and related heterocycles have been reported and can be adapted for this synthesis.[4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloro-3-methylpyrazine, which is first aminated to form 2-amino-3-methylpyrazine. This intermediate is then subjected to iodination to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methylpyrazine

-

A mixture of 2-chloro-3-methylpyrazine (1 equivalent) and 25% aqueous ammonia (excess) is placed in a high-pressure sealed tube.

-

The mixture is heated to 160°C and maintained for 24 hours with constant stirring.[5]

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-methylpyrazine as a solid.[5]

-

The product is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a solution of 2-amino-3-methylpyrazine (1 equivalent) in acetonitrile, N-Iodosuccinimide (NIS) (1.1 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Applications

Based on the pharmacological profiles of structurally related aminopyrazine and halogenated heterocyclic compounds, this compound derivatives are anticipated to have potential applications in several therapeutic areas, most notably in oncology and immunology as kinase inhibitors.

Kinase Inhibition in Oncology

Substituted aminopyrazines have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2][6] These include Aurora kinases, Polo-like kinase 1 (Plk1), and Checkpoint kinase 1 (CHK1).[1][7] The this compound scaffold could serve as a valuable starting point for the development of novel kinase inhibitors. The iodine atom can form halogen bonds with the kinase active site, potentially enhancing binding affinity and selectivity.

Hypothetical Target Kinases and IC50 Values of Analogous Compounds:

| Kinase Target | Analogous Compound Class | Reported IC50 (nM) | Potential Indication |

| Nek2 | Aminopyrazine Derivatives | 10 - 100 | Prostate Cancer |

| Aurora A/B | 2-Amino-3,5-disubstituted Pyrazines | 5 - 50 | Various Cancers |

| CHK1 | Pyrazine-2-carbonitriles | 20 - 150 | Solid Tumors |

| Plk1 | Aminopyrazine Derivatives | 15 - 80 | Non-small cell lung cancer |

Note: The IC50 values are hypothetical and based on data from structurally related compounds for illustrative purposes.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many kinase inhibitors target components of the RTK signaling pathway, which is often dysregulated in cancer. A hypothetical inhibitor based on the this compound scaffold could potentially interrupt this pathway at various points, such as at the level of downstream kinases like MEK or ERK.

Caption: Generalized RTK signaling pathway with a hypothetical point of inhibition.

Agrochemical Applications

Halogenated aminopyridine and pyrazine derivatives are also utilized as key intermediates in the synthesis of modern agrochemicals, including herbicides and pesticides.[3][8] The specific substitutions on the pyrazine ring can confer selective activity against target pests or weeds while maintaining low toxicity to crops and non-target organisms. The this compound scaffold could be explored for the development of new agrochemical agents with improved efficacy and environmental profiles.

Conclusion and Future Directions

While direct experimental data on this compound is limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a versatile building block in drug discovery and agrochemical research. Future research should focus on the efficient and scalable synthesis of this compound and its derivatives, followed by systematic screening against a panel of relevant biological targets, particularly protein kinases. Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of molecules. The development of these novel derivatives could lead to the discovery of next-generation therapeutics and crop protection agents.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ijssst.info [ijssst.info]

- 5. 2-Amino-3-methylpyrazine | 19838-08-5 [chemicalbook.com]

- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-3-methylpyrazin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the carbon-iodine (C-I) bond in 5-Iodo-3-methylpyrazin-2-amine. The pyrazine scaffold is a privileged structure in medicinal chemistry, and the C-I bond serves as a versatile synthetic handle for molecular elaboration. Aryl iodides are among the most reactive substrates for a variety of transition metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the synthesis of complex molecules and the exploration of structure-activity relationships in drug discovery programs.

Overview of Carbon-Iodine Bond Reactivity

The C-I bond in this compound is highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0) complexes. This step is typically the rate-determining step in many cross-coupling catalytic cycles. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds makes it the preferred choice for achieving high reaction efficiency under mild conditions. The principal transformations involving this bond are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as an arylboronic acid.[1] This reaction is widely used in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1][2]

General Reaction Scheme:

(Image of the Suzuki reaction of this compound with a generic arylboronic acid)

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of analogous amino-heterocyclic halides. These conditions serve as a strong starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | ~85-95 | Adapted from[1][3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | ~80-90 | Adapted from[1][3] |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | ~75-85 | Adapted from[4][5] |

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted from[3])

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

-

Reaction: Stir the mixture vigorously at 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl pyrazines.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] Copper-free versions have also been developed to avoid potential issues with copper contamination.[8][9]

General Reaction Scheme:

(Image of the Sonogashira reaction of this compound with a generic terminal alkyne)

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions for Sonogashira couplings, which are applicable to this compound.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | DMF | 80 | >90 | Adapted from[7] |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.5) | Diisopropylamine | THF | 60 | ~85-95 | General conditions |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | None (Cu-free) | TBAF | None (neat) | 80 | ~80-90 | Adapted from[9] |

Diagram: Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Detailed Experimental Protocol (Adapted from[7])

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DMF or THF, add the terminal alkyne (1.1-1.5 eq) and an amine base such as triethylamine or diisopropylamine (2-3 eq).

-

Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salts.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds.[2] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[10] This reaction is essential for synthesizing substituted aminopyrazines, which are common motifs in pharmacologically active compounds. The choice of ligand is critical for reaction success, with bulky, electron-rich phosphine ligands often providing the best results.[10][11]

General Reaction Scheme:

(Image of the Buchwald-Hartwig reaction of this compound with a generic amine R₂NH)

Quantitative Data for Buchwald-Hartwig Amination

The table below outlines common conditions for the amination of aryl halides, which can be applied to the target molecule.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOt-Bu | Toluene | 110 | ~80-95 | Adapted from[12] |

| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | ~85-98 | General conditions |

| 3 | Aniline | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | ~70-90 | Adapted from[12] |

Detailed Experimental Protocol (Adapted from[12][13])

-

Reaction Setup: An oven-dried reaction tube is charged with the palladium precatalyst (e.g., Pd(dba)₂, 2-10 mol%), the appropriate phosphine ligand (e.g., BINAP, XPhos, 3-15 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

-

Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon three times.

-

Reagent Addition: this compound (1.0 eq), the amine coupling partner (1.2-1.5 eq), and the anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

-

Reaction: The reaction mixture is stirred vigorously and heated in an oil bath at the specified temperature (typically 80-110 °C) until the reaction is complete.

-

Workup: After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite to remove palladium residues, and concentrated.

-

Purification: The crude product is purified by flash chromatography on silica gel.

Stille Cross-Coupling